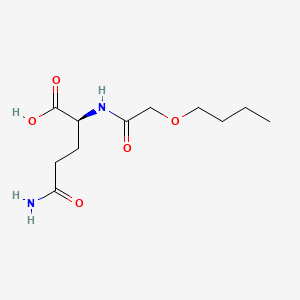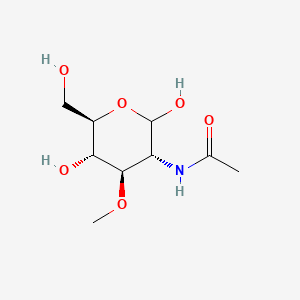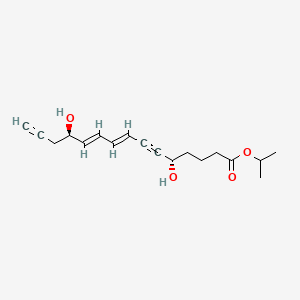
N-Butoxyacetylglutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butoxyacetylglutamine is a metabolite of N-butoxyacetic acid.
Applications De Recherche Scientifique
Metabolite Monitoring in Occupational Health
N-Butoxyacetylglutamine (BAA-GLN), as a metabolite of 2-butoxyethanol, is significant in occupational health studies. Research by Rettenmeier et al. (1993) indicates that BAA-GLN is an important metabolite for biological monitoring in workers exposed to butoxyethanol, as it can account for a substantial fraction of metabolized butoxyacetic acid. This finding is crucial for accurately assessing exposure levels in occupational settings.
Neuroprotection in Brain Injury
In the context of brain injury treatment, a study by Deng et al. (2018) investigated the neuroprotective effects of hydroxysafflor yellow A and acetylglutamine (NAG) on cerebral ischemia-reperfusion injury in rats. The study highlighted that the combination of these compounds, including NAG, showed potential in attenuating apoptosis and inflammation, suggesting a synergistic effect in protecting against brain injury.
Genotoxicity Assessment in Environmental Safety
Butoxyacetylglutamine, as a derivative, has been studied in the context of environmental safety. Ateeq et al. (2005) conducted research on the genotoxic potential of herbicides on fish, employing comet assay on erythrocytes. This method allows for the assessment of potential genotoxicity of water pollutants, including those metabolizing to compounds like butoxyacetylglutamine derivatives, thus providing a tool for environmental monitoring and safety evaluations (Ateeq et al., 2005).
Immunological Effects and Therapeutic Potential
This compound and its analogs have been explored in immunology and therapeutic research. For instance, Fraser-Smith and Matthews (1981) studied muramyl dipeptide analogs, including N-acetylmuramyl-L-alanyl-D-isoglutamine, for their protective effects against infections in mice. Their research revealed that these compounds, through non-specific stimulation of macrophage cells, could provide protection against infections like Pseudomonas aeruginosa or Candida albicans, demonstrating the potential of this compound derivatives in therapeutic applications (Fraser-Smith & Matthews, 1981).
Stroke Treatment and Neurological Research
In neurological research, compounds like N1-Nonyl-1,4-diaminobutane have been evaluated for their effectiveness in treating ischemic stroke, as indicated by Masuko et al. (2018). These studies often involve inhibitors for enzymes like polyamine oxidase, which are structurally related to this compound, highlighting the importance of such compounds in developing new therapeutic strategies for stroke and other neurodegenerative diseases (Masuko et al., 2018).
Propriétés
Numéro CAS |
153235-89-3 |
|---|---|
Formule moléculaire |
C11H20N2O5 |
Poids moléculaire |
260.29 |
Nom IUPAC |
(2S)-5-amino-2-[(2-butoxyacetyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-2-3-6-18-7-10(15)13-8(11(16)17)4-5-9(12)14/h8H,2-7H2,1H3,(H2,12,14)(H,13,15)(H,16,17)/t8-/m0/s1 |
Clé InChI |
VSCFPEYDTLFPFX-QMMMGPOBSA-N |
SMILES |
CCCCOCC(=O)NC(CCC(=O)N)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-Butoxyacetylglutamine; Baa-gln; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)










